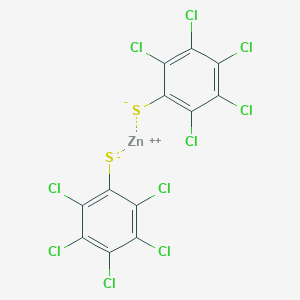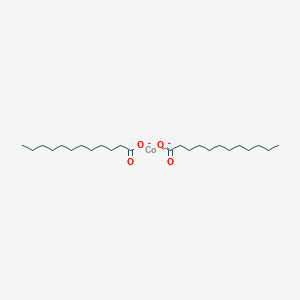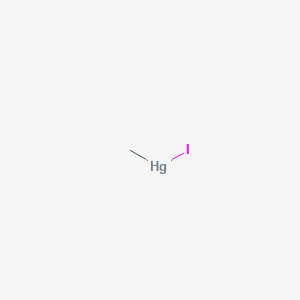
Iodomethylmercury
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of iodomethylmercury compounds can involve electrophilic iodination reactions where mercury(II) acetate reacts with a methyl group source under conditions that favor the formation of the iodomethylmercury product. For instance, cascade electrophilic iodocyclization is an efficient method to prepare iodomethyl-substituted compounds, demonstrating the reactivity differences between olefins and alkynes to ensure smooth reaction progress (Hongjian Song et al., 2013).
Molecular Structure Analysis
The molecular structure of iodomethylmercury compounds typically involves a linear or slightly bent arrangement around the mercury atom, influenced by the nature of the mercury-carbon and mercury-iodine bonds. The structure is further detailed through X-ray diffraction techniques, providing insight into the asymmetry in coordination environments due to the stereoactive lone pair of electrons on the mercury atom (Kang Min Ok & P. Halasyamani, 2005).
Chemical Reactions and Properties
Iodomethylmercury compounds participate in various chemical reactions, notably in organic synthesis where they can act as electrophiles or intermediates in the formation of carbon-carbon bonds. The reactivity of these compounds is influenced by the presence of the iodine atom, which can undergo further transformations or facilitate nucleophilic attacks (José M Concellón et al., 2008).
Physical Properties Analysis
The physical properties of iodomethylmercury compounds, such as boiling points, melting points, and solubility in organic solvents, are determined by the molecular structure and the nature of the mercury and iodine atoms. These properties are crucial for handling, storage, and application in synthetic procedures.
Chemical Properties Analysis
Chemically, iodomethylmercury compounds are known for their stability and reactivity towards nucleophilic agents. The mercury-carbon bond in these compounds is relatively stable, while the iodine atom can be substituted or participate in further reactions, making these compounds versatile reagents in organic synthesis. Their behavior in redox reactions, ligand exchange processes, and as catalysts in certain types of organic transformations has been explored to expand their utility in synthetic chemistry.
- (Hongjian Song et al., 2013)
- (Kang Min Ok & P. Halasyamani, 2005)
- (José M Concellón et al., 2008)
Wissenschaftliche Forschungsanwendungen
Iodine Deficiency Elimination in Peru : Research highlighted the significant role of iodine in public health, especially in addressing iodine deficiency (ID) which causes fetal brain damage and mental retardation. Iodinated oil was used to prevent and treat ID, and urinary concentration of iodine was established as the best indicator of iodine intake (Pretell, 2017).
Iodometric Method for Determination of Glucose Content : This method is utilized in medical units for glucose content determination in glucose injections and in comprehensive analytical chemistry experiments. The accuracy of this method varies due to several influential factors (Qian, 2013).
Quantitative Analysis of Dimethyl Titanocene : Automated iodometric titration and gas chromatography methods were used for quantitative analysis of dimethyl titanocene, a key material in drug synthesis. These methods are based on the reaction with iodine and provide accurate results, offering alternatives to expensive NMR analysis (Vailaya et al., 2001).
Iodometry in Analyzing Drinking Water : Research investigated the determination of chlorite and chlorate concentrations in drinking water using flow injection analysis with iodometric detection and ion chromatography with conductivity detection. These methods were found effective in measuring concentrations in drinking water, even in the presence of other oxidants (Dietrich et al., 1992).
Iodinated Melatonin in Brain Research : Iodinated melatonin was used to study melatonin sites of action in the brain. The research demonstrated that iodomelatonin mimicked melatonin's effects on reproductive development and provided insights into melatonin's mechanism of action (Weaver et al., 1988).
Safety And Hazards
Iodomethylmercury is extremely toxic, and its derivatives are the major source of organic mercury for humans . Safety measures include keeping away from food, drink, and animal foodstuffs, and washing immediately with plenty of soap-suds after contact with skin .
Relevant Papers There are several papers relevant to Iodomethylmercury. For instance, one paper discusses the application of Poisson units to the determination of median lethal cell culture dose . Another paper provides a synthetic chemist’s guide to electroanalytical tools for studying reaction mechanisms . Further studies can be found on platforms like ResearchGate and Semantic Scholar .
Eigenschaften
IUPAC Name |
iodo(methyl)mercury | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3.Hg.HI/h1H3;;1H/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDIOYBHEYUIBM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Hg]I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3HgI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858855 | |
| Record name | Iodomethylmercury | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iodomethylmercury | |
CAS RN |
143-36-2 | |
| Record name | Mercury, iodomethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylmercuric iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodomethylmercury | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19999 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Iodomethylmercury | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iodomethylmercury | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.092 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Iodomethylmercury | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8YF7X9N97 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



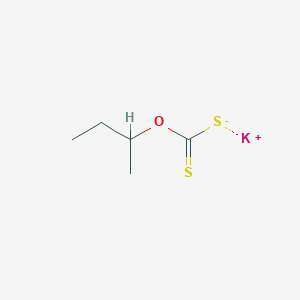
![Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate](/img/structure/B87046.png)
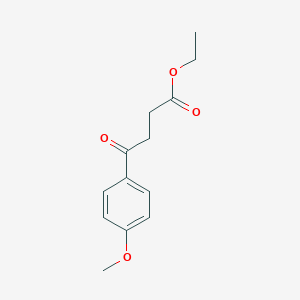
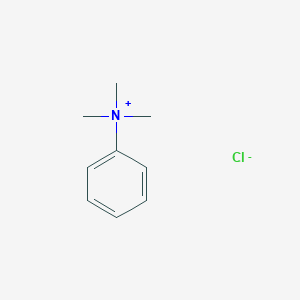
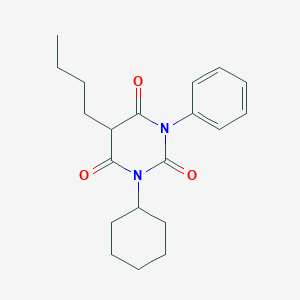
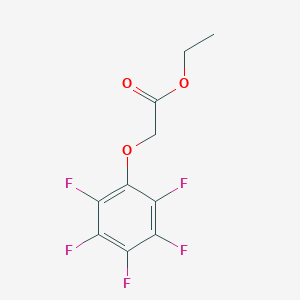
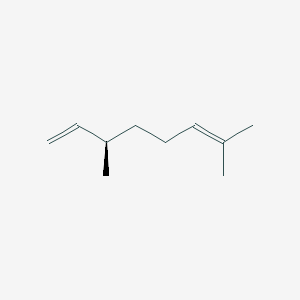
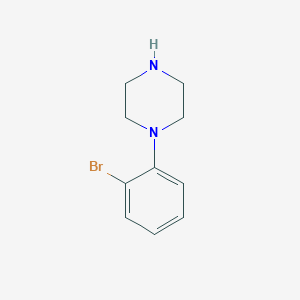
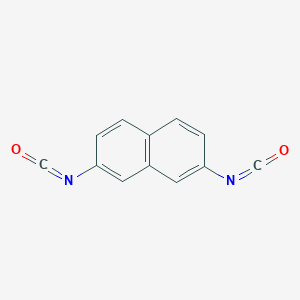
![Ammonium [R-(R*,R*)]-tartrate](/img/structure/B87061.png)
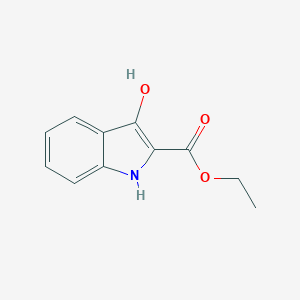
![[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen sulfate](/img/structure/B87065.png)
